7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the xanthine core, which is a type of purine ring (a heterocyclic aromatic ring system). This core would be substituted at the 7-position with a 4-chlorobenzyl group and at the 1 and 3 positions with methyl groups.Chemical Reactions Analysis
As a xanthine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be further alkylated, or the chlorine atom could be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its xanthine core and the substituents. For example, it would likely have higher lipophilicity compared to xanthine itself due to the presence of the 4-chlorobenzyl and methyl groups .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of new thiadiazepino-purine ring systems, demonstrating its utility in developing novel chemical structures (Hesek & Rybár, 1994).
Biological Activity
- It has been studied for its binding affinity and pharmacological evaluation, particularly in relation to serotonin receptors, indicating its potential in psychotropic activity (Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis
- The compound’s crystal structure has been analyzed, revealing its ability to form hydrogen-bonded dimers and a three-dimensional network, which is crucial for understanding its interaction in various applications (Chen et al., 2007).
Potential as Antiasthmatic Agents
- It has been synthesized and characterized for vasodilator activity, indicating its potential in the development of anti-asthmatic agents (Bhatia et al., 2016).
Impurity Characterization
- Its impurities in 8-chlorotheophylline have been characterized, contributing to the understanding of the compound’s purity and stability in pharmaceutical formulations (Desai et al., 2011).
Antihistaminic Activity
- Derivatives of the compound have been synthesized and evaluated for antihistaminic activity, suggesting its potential in treating allergies (Pascal et al., 1985).
Use in Synthesis with Protective Groups
- It has been used in the synthesis of purine-diones using protective groups like thietanyl, highlighting its versatility in synthetic chemistry (Khaliullin & Shabalina, 2020).
Development of Novel Derivatives
- The compound has been instrumental in the development of new purineselenyl derivatives, showcasing its role in expanding the chemical diversity (Gobouri, 2020).
Antitumor Effects
- Its derivatives have been studied for their antitumor activity, indicating potential applications in cancer therapy (Moharram & Osman, 1989).
Photochemical Synthesis
- Novel xanthine derivatives of the compound have been synthesized using photochemical methods, highlighting innovative approaches to its modification (Han, Bonnet, & V. D. Westhuizen, 2008).
Quantitative Interaction Analysis
- A quantitative analysis of its intermolecular interactions has been conducted, providing insights into its potential in material design (Shukla et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGPGVCFGYYWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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